10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane

Description

Significance of Organosilane Chemistry in Advanced Materials Science

Organosilane chemistry is a cornerstone of modern materials science, providing essential tools for the development of high-performance and functional materials. sinosil.comncsu.edu Organosilanes are hybrid compounds that characteristically bridge the interface between organic and inorganic materials, a capability that has revolutionized industries ranging from aerospace and automotive to electronics and medicine. dakenchem.commanchester.ac.uk Their primary role is often as coupling agents, where they dramatically improve the adhesion and compatibility between organic polymers and inorganic fillers or substrates. sci-hub.stnbinno.com

Unique Bifunctional Architecture of 10-(1,3-Dioxolan-2-yl)decyl-trimethoxysilane

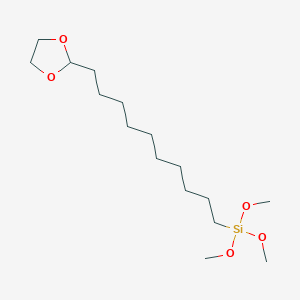

The specific compound, this compound, is a prime example of a complex organosilane designed for specialized applications. Its molecular structure is inherently bifunctional, featuring two distinct reactive centers separated by a long hydrocarbon chain.

The Trimethoxysilane (B1233946) Group: At one end of the molecule is the trimethoxysilane [-Si(OCH₃)₃] group. This is a hydrolyzable moiety, meaning it can react with water to form reactive silanol (B1196071) groups (-Si-OH). dakenchem.comvulcanchem.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal oxides, and ceramics, forming stable, covalent Si-O-substrate bonds. vulcanchem.comnbinno.com This functionality anchors the molecule to the inorganic component of a composite material. nbinno.com

The 1,3-Dioxolane (B20135) Group: At the other end of the long decyl chain is a 1,3-dioxolane ring. This heterocyclic group serves as a "masked" or protected aldehyde. sikemia.com In a multi-step synthesis or application process, protecting a reactive functional group like an aldehyde is a crucial strategy to prevent unwanted side reactions. gelest.com The dioxolane group is stable under neutral or basic conditions but can be readily converted back to the aldehyde functional group through deprotection, typically with an acidic aqueous solution. sikemia.com This revealed aldehyde can then participate in further chemical reactions, allowing it to bond with an organic matrix.

The long decyl (-C₁₀H₂₀-) chain provides spacing and flexibility between the two functional ends, which can be critical for achieving optimal interfacial bonding and influencing the physical properties of the resulting material, such as its hydrophobicity.

Below are the key structural components of the molecule:

| Functional Group | Chemical Formula | Function |

| Trimethoxysilane | -Si(OCH₃)₃ | Bonds to inorganic substrates |

| 1,3-Dioxolane | -C₃H₅O₂ | Protected aldehyde for bonding to organic materials |

| Decyl Linker | -C₁₀H₂₀- | Provides spacing and flexibility |

Research Landscape and Scholarly Focus on Complex Organosilanes

The field of organosilicon chemistry is an area of active and extensive research. ncsu.edu Academic and industrial focus is increasingly on the synthesis and application of complex, multifunctional organosilanes tailored for specific and sophisticated purposes. rsc.orgresearchgate.net Researchers are exploring novel synthetic routes to create silanes with diverse functional groups, including epoxies, amines, and esters, to meet the demands of advanced technologies. rsc.orgresearchgate.netgantrade.com

A significant area of scholarly interest is the surface modification of materials. manchester.ac.ukacs.org By grafting complex organosilanes onto surfaces, scientists can precisely control surface energy, wettability, and biocompatibility. ncsu.edumanchester.ac.uk This has profound implications for applications in biomedical devices, microelectronics, and protective coatings. mdpi.com The use of silanes with protected functional groups, such as the dioxolane in this compound, is indicative of a broader trend towards creating "smart" molecules whose reactivity can be controlled and triggered under specific conditions. This allows for more complex, multi-step manufacturing and self-assembly processes, which are central to nanotechnology and the bottom-up fabrication of advanced materials.

Scope and Academic Relevance of the Research Outline

This article provides a focused academic overview of this compound. By deconstructing its molecular architecture and placing it within the context of organosilane chemistry, the discussion highlights its academic relevance as a model compound for understanding bifunctional coupling agents. The significance of this molecule lies in its embodiment of key principles in materials science: the interfacing of dissimilar materials, the strategic use of protecting groups, and the design of molecules for targeted surface modification. This examination underscores the scholarly pursuit of creating increasingly complex and functional molecules to drive innovation in advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5Si/c1-17-22(18-2,19-3)15-11-9-7-5-4-6-8-10-12-16-20-13-14-21-16/h16H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAFKLOZAKNYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCC1OCCO1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Advanced Strategies for the Synthesis of 10-(1,3-Dioxolan-2-yl)decyl-trimethoxysilane

The construction of this molecule involves the formation of a silicon-carbon bond and the presence of a protected aldehyde group in the form of a dioxolane ring.

Direct synthesis methods for organoalkoxysilanes typically involve the reaction of an organic halide with a silicon compound in the presence of a metal catalyst. While historically significant for simpler organosilanes, this approach is less suitable for complex molecules like this compound due to potential side reactions with the dioxolane functionality. A more relevant direct approach for forming the Si-C bond in this context is hydrosilylation. This involves the addition of a hydrosilane (containing an Si-H bond) across a carbon-carbon double bond. For the target molecule, this would entail the reaction of trimethoxysilane (B1233946) (HSi(OCH₃)₃) with a precursor containing a terminal alkene, such as 10-(1,3-dioxolan-2-yl)dec-1-ene.

Modular synthesis offers a more controlled and versatile approach to constructing complex organoalkoxysilanes. This strategy involves the synthesis of key building blocks that are then coupled together. For this compound, a logical modular approach would involve:

Preparation of the Dioxolane-Containing Alkene: The synthesis would likely start with a long-chain undecylenic aldehyde (10-undecenal). The aldehyde group is protected as a cyclic acetal (B89532) by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 10-(1,3-dioxolan-2-yl)dec-1-ene. This "masked aldehyde" functionality is crucial as it is stable under the conditions of the subsequent hydrosilylation step.

Hydrosilylation: The prepared 10-(1,3-dioxolan-2-yl)dec-1-ene is then reacted with trimethoxysilane. This reaction, catalyzed by a platinum complex, results in the anti-Markovnikov addition of the trimethoxysilyl group to the terminal carbon of the alkene, forming the desired this compound.

The key step in the modular synthesis of this compound is the hydrosilylation reaction. The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.

Catalysts: Platinum-based catalysts are the most effective and widely used for the hydrosilylation of alkenes with alkoxysilanes. Common catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). These catalysts operate via a Chalk-Harrod or a modified Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, followed by alkene coordination, insertion, and reductive elimination of the product. acs.org Rhodium complexes can also be employed, sometimes offering different selectivity. nih.gov

Reaction Conditions: Hydrosilylation reactions are typically carried out under inert atmosphere to prevent side reactions. The reaction temperature can vary depending on the reactivity of the alkene and the specific catalyst used, but it is often conducted at room temperature or with gentle heating. The solvent choice is also important, with non-polar aprotic solvents like toluene or hexane being common. The stoichiometry of the reactants is carefully controlled to ensure complete conversion of the alkene.

Reaction Mechanisms and Kinetics of Trimethoxysilane Hydrolysis and Condensation

The utility of this compound, like other alkoxysilanes, lies in its ability to undergo hydrolysis and condensation to form polysiloxane networks, often on surfaces. These reactions are complex and their rates are influenced by several factors.

The hydrolysis and condensation of trimethoxysilanes are generally understood to proceed via nucleophilic substitution at the silicon center. Two primary mechanistic pathways are considered: S\N1-Si and S\N2-Si. nih.gov

S\N2-Si Mechanism: This is a bimolecular nucleophilic substitution mechanism, analogous to the S\N2 reaction at a carbon center. In this pathway, the incoming nucleophile (water for hydrolysis, or a silanol (B1196071) for condensation) attacks the silicon atom, forming a pentacoordinate transition state or intermediate. The leaving group (a methoxy (B1213986) group in hydrolysis or water/methanol in condensation) is displaced in a concerted or near-concerted step. This mechanism is generally favored under neutral to basic conditions. nih.govunm.edu In base-catalyzed condensation, a deprotonated silanol (silanolate anion) acts as a potent nucleophile, attacking another neutral silanol molecule. ingentaconnect.com

S\N1-Si Mechanism: This is a unimolecular nucleophilic substitution mechanism. It is proposed to occur under acidic conditions where the reaction is initiated by the protonation of an alkoxy or silanol group. nih.govunm.edu This protonation makes the leaving group more labile. However, the formation of a discrete, free silylium cation (R₃Si⁺) in solution is generally considered unlikely due to its high energy. Instead, the S\N1-Si mechanism is often described as a solvent-assisted process where the departure of the leaving group is facilitated by the incoming nucleophile in a less concerted fashion than a pure S\N2-Si pathway. Some computational studies suggest that the S\N1-Si mechanism might be more favorable than S\N2-Si in certain contexts. nih.gov

The operative mechanism can be influenced by steric hindrance at the silicon atom, the nature of the solvent, and the pH of the reaction medium.

The rates of hydrolysis and condensation of trimethoxysilanes are highly dependent on several kinetic parameters.

pH: The pH of the medium has a profound effect on both hydrolysis and condensation rates. The rate of hydrolysis is typically at a minimum around neutral pH (pH 7) and increases significantly under both acidic and basic conditions. researchgate.netresearchgate.net Condensation, on the other hand, is generally slowest in the pH range of 2-4 and is accelerated at higher pH values. researchgate.net

Catalyst: Both acid and base catalysts accelerate the rates of hydrolysis and condensation. Acids protonate the leaving groups, making them more susceptible to nucleophilic attack, while bases can generate more potent nucleophiles (e.g., hydroxide ions or silanolate anions). elsevier.es

Water Concentration: The concentration of water affects the equilibrium of the hydrolysis reaction. Higher water concentrations favor the formation of silanols.

Solvent: The choice of solvent can influence reaction rates through polarity and its ability to solvate reactants and transition states.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.

Steric and Inductive Effects: The nature of the organic substituent on the silicon atom can influence reaction rates through steric hindrance and electronic effects. Bulky substituents can slow down the approach of the nucleophile, while electron-withdrawing groups can make the silicon atom more electrophilic and thus more susceptible to attack. elsevier.es

Below are interactive data tables summarizing typical kinetic parameters for the hydrolysis and condensation of trimethoxysilanes, based on findings for analogous compounds.

Table 1: Representative Hydrolysis Rate Constants for Organotrimethoxysilanes

| Silane (B1218182) Type | Catalyst/pH | Temperature (°C) | Solvent | Rate Constant (k) |

| Alkyltrimethoxysilane | Acidic (pH < 4) | 25 | Water/Ethanol | 10⁻² - 10⁻³ min⁻¹ |

| Alkyltrimethoxysilane | Neutral (pH ≈ 7) | 25 | Water/Ethanol | 10⁻⁵ - 10⁻⁶ min⁻¹ |

| Alkyltrimethoxysilane | Basic (pH > 10) | 25 | Water/Ethanol | 10⁻³ - 10⁻⁴ min⁻¹ |

| Phenyltrimethoxysilane | Acidic (pH < 4) | 25 | Water/Ethanol | 10⁻³ - 10⁻⁴ min⁻¹ |

Table 2: Representative Condensation Rate Constants for Organosilanols

| Silanol Type | Catalyst/pH | Temperature (°C) | Solvent | Rate Constant (k) |

| Alkylsilanetriol | Acidic (pH ≈ 2) | 25 | Water/Ethanol | 10⁻⁴ - 10⁻⁵ M⁻¹min⁻¹ |

| Alkylsilanetriol | Neutral (pH ≈ 7) | 25 | Water/Ethanol | 10⁻³ - 10⁻⁴ M⁻¹min⁻¹ |

| Alkylsilanetriol | Basic (pH > 8) | 25 | Water/Ethanol | 10⁻² - 10⁻³ M⁻¹min⁻¹ |

Kinetic Parameters Influencing Hydrolysis and Condensation Rates

Influence of pH and Catalysis

The hydrolysis of alkoxysilanes is subject to catalysis by both acids and bases. unm.edu The reaction rate is typically at its minimum around a neutral pH of 7. unm.eduresearchgate.net

Under acidic conditions (low pH), the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. nih.govresearchgate.netafinitica.com This protonation renders the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Consequently, the hydrolysis rate is significantly faster at low pH compared to neutral conditions. researchgate.net Mineral acids are often reported as highly effective catalysts. unm.edu

Conversely, under basic conditions (high pH), the hydrolysis is catalyzed by hydroxyl ions (OH-), which directly attack the silicon atom. unm.edu While hydrolysis still occurs, the condensation of the resulting silanol (Si-OH) groups is significantly promoted at high pH. researchgate.net Aminosilanes are an exception, as they can hydrolyze rapidly even under neutral or acidic conditions. researchgate.netresearchgate.net

The choice of catalyst, whether an acid or a base, therefore not only influences the rate of hydrolysis but also the subsequent condensation, affecting the structure of the final polysiloxane network. unm.edu Acid catalysis tends to lead to less branched, more linear polymers, while base catalysis promotes the formation of highly branched, colloidal-like particles. unm.edu

Table 1: Effect of pH on Silane Hydrolysis and Condensation

| pH Range | Predominant Catalyst | Hydrolysis Rate | Condensation Rate | Resulting Structure |

|---|---|---|---|---|

| Acidic (pH < 7) | H₃O⁺ | Fast | Slow to Moderate | Less branched, linear polymers |

| Neutral (pH ≈ 7) | None (uncatalyzed) | Very Slow | Very Slow | Minimal reaction |

| Basic (pH > 7) | OH⁻ | Moderate to Fast | Fast | Highly branched, colloidal particles |

Effects of Water-to-Silane Ratio and Temperature

The stoichiometry of water relative to the silane is a critical parameter in controlling the extent of hydrolysis. For a trimethoxysilane, a minimum of three moles of water per mole of silane is required to hydrolyze all three methoxy groups. The concentration of water significantly impacts the reaction rate and the structure of the resulting material. elsevier.esresearchgate.net In the presence of large amounts of water, hydrolysis occurs rapidly, but self-condensation reactions may be delayed, leaving many Si-OH groups un-condensed. elsevier.es Conversely, insufficient water will result in incomplete hydrolysis and a different network structure.

Temperature also plays a crucial role in the kinetics of both hydrolysis and condensation. nih.gov As with most chemical reactions, increasing the temperature generally accelerates the rates of both processes. researchgate.net This allows for greater control over the reaction timeline, particularly in industrial applications where extended reaction times at ambient temperature may not be feasible.

Impact of Steric and Inductive Factors

The molecular structure of the silane itself has a profound impact on its reactivity. Both steric and inductive effects influence the rates of hydrolysis and condensation. elsevier.esnih.gov

Inductive Effects: Electron-donating or electron-withdrawing groups attached to the silicon atom can alter its electrophilicity. Under acidic conditions, electron-donating groups (like alkyl chains) increase the hydrolysis rate by stabilizing the positively charged transition state. unm.edu Under basic conditions, the opposite is true; electron-withdrawing groups accelerate the reaction by making the silicon atom more susceptible to nucleophilic attack by hydroxide ions. unm.edu

Steric Effects: The size of the organic substituent and the alkoxy groups can hinder the approach of water or other reactants to the silicon center. unm.eduresearchgate.net Bulky groups, whether on the non-hydrolyzable organic chain or as the alkoxy groups themselves (e.g., ethoxy vs. methoxy), can decrease the rate of hydrolysis due to steric repulsion. researchgate.netresearchgate.net For instance, the hydrolysis of an ethoxy group is significantly slower than a methoxy group under basic conditions due to greater steric hindrance. researchgate.net The long decyl chain in this compound contributes a significant steric component that influences its reaction kinetics.

Table 2: Influence of Structural Factors on Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate (Acidic Conditions) | Effect on Hydrolysis Rate (Basic Conditions) | Rationale |

|---|---|---|---|

| Inductive (Electron-Donating Group) | Increase | Decrease | Stabilizes positive transition state in acid; destabilizes negative transition state in base. |

| Inductive (Electron-Withdrawing Group) | Decrease | Increase | Destabilizes positive transition state in acid; stabilizes negative transition state in base. |

| Steric Hindrance (Bulky Groups) | Decrease | Decrease | Hinders nucleophilic attack on the silicon atom. |

Dioxolane as a Protected Functional Group in Organosilane Design

The aldehyde functional group is highly reactive and susceptible to participation in undesired side reactions during the synthesis and processing of the organosilane. Therefore, it is often necessary to "mask" or "protect" this group. wikipedia.org The 1,3-dioxolane (B20135) group serves as an effective protecting group for aldehydes, being stable under neutral and basic conditions but readily removable under acidic conditions. organic-chemistry.orgresearchgate.net

Strategies for Masked Aldehyde Functionality through Dioxolane Formation

The formation of a 1,3-dioxolane is a standard and efficient method for protecting an aldehyde. wikipedia.orgnih.gov This reaction involves the acid-catalyzed condensation of the aldehyde with ethylene glycol. organic-chemistry.orgresearchgate.netresearchgate.net A common procedure employs a catalytic amount of an acid, such as p-toluenesulfonic acid, in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. organic-chemistry.org

In the context of designing this compound, the strategy involves protecting the aldehyde on a precursor molecule before the introduction or modification of the trimethoxysilane group. This ensures that the aldehyde does not interfere with reactions involving the silane, such as hydrosilylation or Grignard reactions, which might be used to construct the alkylsilane backbone. The dioxolane group is stable to a wide range of reagents, making it a versatile choice for multi-step syntheses. organic-chemistry.orgresearchgate.net

Chemical Deprotection Methodologies Post-Synthesis or Surface Deposition

After the organosilane has been synthesized or deposited onto a surface, the masked aldehyde functionality can be regenerated. This deprotection step is crucial for applications where the aldehyde is intended to react further, for example, to immobilize biomolecules. The specific compound this compound is designed as a "masked aldehyde function" that is deprotected after deposition. sikemia.com

The most common method for deprotection is acid-catalyzed hydrolysis. organic-chemistry.orgscielo.br Treating the dioxolane with aqueous acid efficiently cleaves the acetal and restores the original aldehyde. organic-chemistry.org Various specific methodologies have been developed to achieve this transformation under different conditions.

Table 3: Selected Deprotection Methods for Dioxolane Groups

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), often in a co-solvent like acetone or THF. organic-chemistry.org | Standard, widely used method. |

| Transacetalization | Acetone with an acid catalyst. organic-chemistry.org | Mild conditions, useful for sensitive substrates. |

| Lewis Acid Catalysis | Erbium triflate (Er(OTf)₃) in wet nitromethane. organic-chemistry.org | Very gentle conditions at room temperature. |

| Catalytic Hydrogenation | H₂, Pd/C catalyst. tandfonline.com | Mild and selective for specific derivatives like 4-phenyl-1,3-dioxolanes. tandfonline.com |

| Microwave-Assisted Hydrolysis | p-Sulfonic acid-calix[n]arene catalyst, water, microwave irradiation. scielo.br | Rapid, efficient, and uses water as a green solvent. scielo.br |

| Ionic Liquid Catalysis | Imidazolium-based protic ionic liquid in aqueous media. researchgate.net | Mild conditions, tolerates a wide range of other functional groups. researchgate.net |

The choice of deprotection method depends on the stability of the substrate and the desired reaction conditions. For surface-deposited silanes, a mild aqueous acid treatment is often sufficient to regenerate the aldehyde functionality without degrading the underlying substrate or the siloxane network.

Surface and Interface Engineering with 10 1,3 Dioxolan 2 Yl Decyl Trimethoxysilane

Fundamental Principles of Silane (B1218182) Adhesion and Coupling

The efficacy of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane as an adhesion promoter and coupling agent is rooted in its molecular architecture and the chemical reactions it undergoes at the interface between different materials.

Bifunctional Nature in Facilitating Interfacial Bonding

Organofunctional silanes like this compound are characterized by their bifunctional nature, possessing two distinct types of reactive groups within a single molecule. tcichemicals.com This dual reactivity allows them to act as molecular bridges, connecting dissimilar materials—typically an inorganic substrate and an organic polymer—that would otherwise have poor adhesion. shinetsusilicone-global.compowerchemical.netdakenchem.com

The first functional part of the molecule is the trimethoxysilane (B1233946) group (-Si(OCH₃)₃). These alkoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (B1196071) groups (-Si(OH)₃). tcichemicals.compowerchemical.net These silanol groups can then condense with hydroxyl groups present on the surface of many inorganic substrates, such as glass, metal oxides, and ceramics, to form strong, covalent siloxane bonds (Si-O-Substrate). dakenchem.com This forms a durable link between the silane molecule and the inorganic material.

The second key component is the organofunctional group, which in this case is the 10-(1,3-dioxolan-2-yl)decyl chain. This long alkyl chain terminating with a dioxolane ring provides compatibility and the potential for interaction with an organic polymer matrix. The long decyl spacer offers flexibility and can entangle with polymer chains, while the polar 1,3-dioxolane (B20135) group can engage in hydrogen bonding and other secondary interactions, further enhancing interfacial adhesion. researchgate.netresearchgate.net This organic-philic part of the molecule ensures a strong bond to the organic phase, completing the molecular bridge.

Mechanisms of Silane Adsorption and Chemisorption on Inorganic Substrates

The process by which this compound adsorbs and chemically bonds to an inorganic substrate is a multi-step process that typically occurs in the presence of a small amount of water.

The initial step is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom into silanol groups (-OH). researchgate.netcsic.es This reaction is often catalyzed by acids or bases.

Si(OCH₃)₃-R + 3H₂O → Si(OH)₃-R + 3CH₃OH

Following hydrolysis, the resulting silanetriol is highly reactive and can undergo condensation reactions. This can occur in two ways: self-condensation with other silanol molecules to form oligomeric or polymeric siloxane networks (Si-O-Si), or condensation with hydroxyl groups (-OH) on the surface of the inorganic substrate to form covalent siloxane bonds (Si-O-Substrate). researchgate.netscispace.com

The initial interaction with the substrate surface can also involve physisorption , where the silanol groups form hydrogen bonds with the surface hydroxyls. This is then followed by the more permanent chemisorption through the formation of covalent bonds upon the removal of water, often with the application of heat. The result is a robust, chemically anchored layer of the silane on the inorganic surface.

Surface Modification Techniques Utilizing this compound

The unique properties of this compound make it a versatile tool for a variety of surface modification techniques aimed at tailoring surface properties with nanoscale precision.

Formation of Self-Assembled Monolayers (SAMs) and Grafted Layers

One of the most powerful applications of organosilanes is in the formation of self-assembled monolayers (SAMs). sphinxsai.comresearchgate.net SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a substrate surface. The process for forming a SAM of this compound typically involves immersing a clean, hydroxylated substrate into a dilute solution of the silane in an organic solvent.

The trimethoxysilane headgroups anchor to the substrate through the hydrolysis and condensation reactions described previously. The long decyl chains, driven by van der Waals interactions, then pack together in a highly ordered, quasi-crystalline arrangement. illinois.edu This results in a dense, uniform, and covalently bound organic thin film.

Alternatively, "grafting" techniques can be used to attach the silane molecules to a surface. researchgate.netuchicago.edunih.govmdpi.comresearchgate.net This can be done from either the liquid or vapor phase and may result in layers that are less ordered than a true SAM, but still provide effective surface modification. Vapor-phase grafting, for instance, can be advantageous for coating complex geometries and minimizing solvent use. researchgate.net

Factors Influencing Layer Thickness and Density

The quality, thickness, and density of the resulting silane layer are critical for its performance and are influenced by several key experimental parameters.

Concentration: The concentration of the silane solution plays a crucial role. While a certain minimum concentration is needed for monolayer formation, excessively high concentrations can lead to the formation of thicker, less-ordered, and potentially weakly bound multilayers or aggregates on the surface. mdpi.com

Reaction Time: The duration of the substrate's exposure to the silane solution affects the completeness of the monolayer. Initially, the silane molecules adsorb and organize on the surface, and with sufficient time, a more densely packed and ordered layer is formed. mpg.de

Temperature: Temperature can influence the rates of both the hydrolysis and condensation reactions. Higher temperatures can accelerate the grafting process but may also promote bulk polymerization of the silane in solution if not carefully controlled. researchgate.net

Solvent: The choice of solvent can impact the solubility of the silane and the amount of water available for hydrolysis. Anhydrous solvents with a controlled amount of added water are often used to promote monolayer formation while suppressing multilayer deposition. yildiz.edu.tr

Substrate Cleanliness: The presence of contaminants on the substrate surface can interfere with the self-assembly process and lead to a disordered and incomplete film. A thoroughly cleaned and hydroxylated surface is essential for the formation of a high-quality SAM. mpg.de

Below is a table summarizing the general influence of these factors:

| Factor | Effect on Layer Thickness | Effect on Layer Density |

| Concentration | Higher concentration can lead to thicker, multilayered films. | Optimal concentration leads to high density; too high can decrease order. |

| Reaction Time | Thickness generally plateaus after monolayer formation. | Longer times can lead to higher density and better-ordered films. |

| Temperature | Can increase reaction rate, potentially leading to thicker layers if not controlled. | Moderate increases can improve packing and density. |

| Solvent | Influences silane solubility and water availability for hydrolysis. | Proper solvent choice is critical for achieving a dense, ordered monolayer. |

| Substrate Cleanliness | Contaminants can create defects and prevent uniform layer formation. | A clean, hydroxylated surface is crucial for high-density packing. |

Application in Tailoring Surface Wetting Characteristics

A primary application of modifying surfaces with long-chain alkylsilanes like this compound is to control their wetting behavior. researchgate.netresearchgate.net The wettability of a surface is commonly quantified by measuring the contact angle of a liquid, typically water, on that surface.

A high water contact angle (>90°) indicates a hydrophobic (water-repellent) surface, while a low contact angle (<90°) signifies a hydrophilic (water-attracting) surface. The long, nonpolar decyl chain of the silane, when assembled into a dense monolayer, presents a low-energy, hydrocarbon-like surface to the environment. This significantly increases the hydrophobicity of an otherwise hydrophilic inorganic substrate.

The following table provides representative water contact angle data for surfaces modified with long-chain alkylsilanes, which can serve as an estimate for the behavior of surfaces treated with this compound.

| Substrate | Modifying Silane | Resulting Water Contact Angle (°) | Reference |

| SiO₂/Si | Octadecyltrimethoxysilane | ~104 | rsc.org |

| Wood Fibers | Dodecyltrimethoxysilane | ~139.7 | researchgate.net |

| SiO₂ | Vinyltrimethoxysilane (at optimal ratio) | ~154 | researchgate.net |

| Glass | Untreated | <10 | gelest.com |

| Glass | Heptadecafluorodecyltrimethoxysilane | ~115 | gelest.com |

This table presents data for analogous long-chain and functionalized silanes to illustrate the effect on wettability, as specific data for this compound was not available in the searched sources.

By carefully controlling the formation of the silane layer, it is possible to precisely tailor the surface energy and, consequently, the wetting characteristics of a wide range of materials for various technological applications.

Interfacial Interactions and Adhesion Mechanisms

Role in Enhancing Substrate-Polymer Adhesion

There is a lack of specific research data detailing the role of this compound in enhancing substrate-polymer adhesion. While its bifunctional nature—a trimethoxysilane group for inorganic substrate bonding and a protected aldehyde for organic polymer interaction—theoretically positions it as an adhesion promoter, no studies quantifying its effectiveness in specific polymer-substrate systems were found. Performance metrics such as lap shear strength, peel strength, or pull-off adhesion values for interfaces treated with this specific silane are not documented in the available literature.

Elucidation of Chemical Bonding and Charge Transfer at Interfaces

No dedicated studies elucidating the specific chemical bonding and charge transfer phenomena at interfaces modified with this compound could be identified. The foundational mechanism for silane coupling agents involves the hydrolysis of the methoxy groups on the silicon atom to form reactive silanol (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent siloxane bonds (Si-O-Substrate). Concurrently, adjacent silanol groups can self-condense to form a cross-linked polysiloxane network at the interface.

However, for this compound, there is no specific spectroscopic or computational data available to confirm the nature of these bonds, analyze the charge transfer dynamics across the interface, or detail the interaction of the deprotected aldehyde with a polymer matrix.

Influence on Interphase Mechanics in Composite Systems

Information regarding the influence of this compound on the interphase mechanics in composite systems is not present in the available scientific literature. The region between the bulk substrate and the bulk polymer matrix, known as the interphase, has mechanical properties distinct from either constituent. Silane coupling agents are known to significantly impact the modulus, toughness, and stress transfer characteristics of this region. The long decyl chain of the molecule would be expected to influence the flexibility and thickness of this interphase. However, without experimental data from techniques such as nanoindentation, atomic force microscopy (AFM), or dynamic mechanical analysis (DMA) on composites utilizing this specific silane, any discussion of its effect on interphase mechanics would be purely speculative.

Advanced Material Applications and System Integration

Hybrid Organic-Inorganic Material Synthesis via Sol-Gel Processes

The sol-gel process is a cornerstone of low-temperature material synthesis, enabling the formation of glassy and ceramic materials through the hydrolysis and condensation of molecular precursors, typically metal alkoxides. acs.orgmdpi.comgoogle.comelsevierpure.com Organofunctional silanes like 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane are instrumental in this field for the creation of hybrid materials that synergistically combine the properties of both organic and inorganic components. acs.orgmdpi.com

The fabrication of silane-derived hybrid networks using this compound hinges on the classic sol-gel chemistry of its trimethoxysilane (B1233946) group. This process involves two primary reactions: hydrolysis and condensation. mdpi.comresearchgate.net

Initially, the methoxy (B1213986) groups (-OCH₃) on the silicon atom undergo hydrolysis in the presence of water and a catalyst (acidic or basic) to form reactive silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups condense with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si), which constitute the inorganic backbone of the network. mdpi.comresearchgate.net

The long decyl chain with the terminal 1,3-dioxolane (B20135) group is covalently tethered to this inorganic network, creating a hybrid material. The organic moiety imparts flexibility, hydrophobicity, and a latent chemical functionality to the otherwise rigid silica (B1680970) network. The length of the decyl chain can influence the final properties of the material, such as its porosity and mechanical behavior, by creating specific spatial arrangements and affecting the degree of cross-linking.

The 1,3-dioxolane group acts as a "masked aldehyde," a protecting group for the aldehyde functionality. researchgate.netnih.gov This protection is crucial as the aldehyde group could otherwise interfere with the sol-gel process. Post-synthesis, the dioxolane ring can be hydrolyzed under acidic conditions to deprotect the aldehyde, making it available for further chemical modifications and the covalent immobilization of other molecules. researchgate.netnih.gov

Below is a table illustrating the typical steps and conditions for the formation of a hybrid network using an alkoxysilane.

| Step | Reaction | Typical Conditions | Result |

| 1 | Hydrolysis | Water, Ethanol (co-solvent), Acid or Base catalyst (e.g., HCl or NH₃) | Formation of silanol groups (Si-OH) |

| 2 | Condensation | Continues from step 1, often with gentle heating | Formation of siloxane (Si-O-Si) bonds, gelation |

| 3 | Aging | The gel is kept in its mother liquor | Strengthening of the network through further condensation |

| 4 | Drying | Controlled evaporation of solvent | Formation of a xerogel or aerogel |

| 5 | Deprotection (Optional) | Acidic aqueous solution | Exposure of the terminal aldehyde functionality |

The trimethoxysilane end of the molecule can react with hydroxyl groups present on the surface of inorganic fillers, forming a stable covalent bond. This surface functionalization alters the filler's surface chemistry from hydrophilic to more organophilic. The long decyl chain then extends into the polymer matrix, promoting better dispersion of the filler and improving interfacial adhesion through physical entanglement and van der Waals forces. mdpi.com This enhanced compatibility leads to improved mechanical properties, such as tensile strength and modulus, as well as better thermal stability of the resulting composite material. elsevierpure.commdpi.comscienceopen.com

The protected aldehyde at the terminus of the alkyl chain offers a further point of interaction. After deprotection, the aldehyde can form covalent bonds with specific functional groups within the polymer matrix (e.g., amines), leading to even stronger interfacial bonding. This dual functionality makes it a highly effective compatibilizer in a variety of polymer systems.

The following table summarizes the expected improvements in a generic polymer nanocomposite upon the addition of this compound as a coupling agent.

| Property | Unmodified Nanocomposite | Nanocomposite with Silane (B1218182) Coupling Agent | Rationale for Improvement |

| Filler Dispersion | Agglomerated nanoparticles | Homogeneously dispersed nanoparticles | Improved compatibility between filler and matrix |

| Tensile Strength | Moderate | Increased | Enhanced stress transfer across the interface |

| Thermal Stability | Good | Improved | Restricted polymer chain mobility at the interface |

| Water Absorption | Higher | Lower | Hydrophobic nature of the alkyl chain and covalent bonding at the interface |

Functionalization of Polymeric Systems

The unique chemical structure of this compound also allows for its direct integration into polymeric systems to impart specific functionalities, such as improved cross-linking, enhanced compatibility in polymer blends, and the creation of complex polymer architectures.

This organofunctional silane can be employed as a crosslinking agent in moisture-curable polymers. The trimethoxysilane groups can undergo hydrolysis and condensation reactions in the presence of ambient moisture to form a cross-linked siloxane network within the polymer matrix, thereby improving its mechanical strength, thermal stability, and solvent resistance. mdpi.com

As a compatibilizer in immiscible polymer blends, the molecule acts as an interfacial agent. bit.edu.cnresearchgate.netaalto.fi The long, nonpolar decyl chain can entangle with a nonpolar polymer phase, while the silane group (or the deprotected aldehyde) can interact with a more polar polymer phase. This molecular "stitching" at the interface reduces interfacial tension, leading to finer and more stable phase morphologies and, consequently, improved mechanical properties of the blend.

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains from a substrate to create polymer brushes, which can dramatically alter the surface properties of a material. dntb.gov.uaacs.orgresearchgate.net this compound can play a crucial role in the initial step of SIP: the immobilization of an initiator species onto a surface.

The trimethoxysilane group can be used to form a self-assembled monolayer (SAM) on hydroxyl-bearing substrates like silicon wafers, glass, or metal oxides. rsc.orgresearchgate.net This process creates a surface that is densely packed with the long decyl chains, terminating in the protected aldehyde groups.

After the formation of the SAM, the dioxolane protecting group can be removed to expose the aldehyde functionality. This aldehyde-terminated surface can then be used in several ways to initiate polymerization:

Direct Initiation: The aldehyde groups themselves can, in some cases, act as initiation sites for certain types of polymerization.

Initiator Attachment: More commonly, the aldehyde groups are reacted with a molecule that contains both a complementary functional group (e.g., an amine) and a polymerization initiator moiety. This allows for the covalent attachment of initiators for various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. dntb.gov.uaacs.org

This multi-step approach allows for precise control over the density of initiating sites on the surface, which in turn influences the grafting density and properties of the resulting polymer brush.

The table below outlines a representative workflow for creating a polymer brush using this compound.

| Step | Procedure | Purpose | Characterization Technique |

| 1 | Substrate Cleaning | Removal of organic contaminants | Contact Angle Measurement |

| 2 | Silanization | Formation of a self-assembled monolayer (SAM) of the silane | X-ray Photoelectron Spectroscopy (XPS), Ellipsometry |

| 3 | Deprotection | Acidic hydrolysis to expose aldehyde groups | Infrared Spectroscopy (IR), XPS |

| 4 | Initiator Immobilization | Reaction of aldehyde groups with an initiator-containing molecule | XPS, IR |

| 5 | Surface-Initiated Polymerization | Growth of polymer chains from the surface | Ellipsometry, Atomic Force Microscopy (AFM) |

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.comnih.govrsc.org Organofunctional silanes are valuable monomers in the synthesis of silane-based HBPs due to their dual reactivity. mdpi.comresearchgate.net

This compound can be conceptualized as an AB₂ type monomer, where 'A' is the reactive organic functional group (the deprotected aldehyde) and 'B' are the hydrolyzable methoxy groups on the silicon atom. In a one-pot polycondensation reaction, the trimethoxysilane groups can react with each other to form the branched siloxane core of the HBP. mdpi.comnih.govnih.gov

The terminal aldehyde groups (after deprotection) would then decorate the periphery of the hyperbranched structure, providing a multitude of reactive sites for further functionalization. These aldehyde-terminated HBPs could be used as crosslinkers in other polymer systems, as scaffolds for catalysis, or in drug delivery applications. The long decyl spacer would contribute to the solubility of the HBP in organic solvents and influence its viscosity and thermal properties. The synthesis of HBPs often involves a one-pot reaction, but careful control of monomer concentration and reaction conditions is necessary to prevent premature gelation. mdpi.com

Tailored Surface Reactivity and Immobilization Strategies

The functionalization of surfaces with organosilanes provides a robust platform for tailoring surface properties and enabling the subsequent attachment of a wide array of molecules. The compound this compound is particularly valuable in this context due to its latent aldehyde functionality, which allows for a two-stage modification process. Initially, the trimethoxysilane group facilitates the covalent attachment of the molecule to a substrate, forming a stable self-assembled monolayer (SAM). The protected aldehyde group, in the form of a dioxolane ring, remains inert during the silanization process and can be subsequently deprotected to reveal a reactive aldehyde-terminated surface.

Generation of Reactive Aldehyde-Terminated Surfaces for Subsequent Reactions

The generation of aldehyde-terminated surfaces using this compound is a strategic approach that leverages a "masked aldehyde function". sikemia.com The process begins with the hydrolysis of the trimethoxysilane groups in the presence of surface hydroxyl groups (e.g., on silica, glass, or metal oxides), leading to the formation of siloxane bonds and the covalent attachment of the silane to the substrate. This initial step creates a surface coated with a long alkyl chain terminating in a 1,3-dioxolane group.

The key advantage of this method is the stability of the dioxolane ring during the initial surface modification. This protecting group prevents premature reactions of the aldehyde. Once the silane layer is formed, the surface can be treated with an acidic aqueous solution, such as acidic aqueous ethanol, to deprotect the acetal (B89532) and expose the terminal aldehyde groups. sikemia.com This hydrolysis step is typically clean and efficient, converting the inert dioxolane-terminated surface into a highly reactive aldehyde-terminated surface. These exposed aldehyde groups are then available for a variety of subsequent covalent coupling reactions, most notably with primary amines to form Schiff bases.

Strategies for Covalent Immobilization of Functional Entities (e.g., Biomolecules)

Aldehyde-terminated surfaces are excellent platforms for the covalent immobilization of a wide range of functional entities, particularly biomolecules such as proteins, antibodies, and DNA. The primary strategy for immobilization involves the reaction between the surface aldehyde groups and primary amine groups present on the biomolecule, such as the ε-amine groups of lysine (B10760008) residues or the N-terminus of a protein. nih.gov This reaction forms a Schiff base (an imine linkage), which can be further stabilized by reduction with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine bond.

This covalent grafting approach offers significant advantages over physical adsorption, including enhanced stability and control over the orientation of the immobilized molecule. nih.govnih.gov For instance, in the development of immunosensors, the covalent binding of antibodies to aldehyde-activated surfaces can promote a "head-on" orientation, where the antigen-binding sites are more accessible, leading to improved sensor performance. nih.gov The density of the immobilized molecules can be controlled by varying the reaction conditions, such as the concentration of the biomolecule solution and the incubation time.

| Immobilization Strategy | Linkage Type | Key Reactants | Advantages |

| Schiff Base Formation | Imine (C=N) | Surface Aldehyde, Biomolecule Amine | Direct, spontaneous reaction |

| Reductive Amination | Secondary Amine (C-N) | Surface Aldehyde, Biomolecule Amine, Reducing Agent | Highly stable covalent bond |

Mechanisms of Enhanced Material Performance

The integration of this compound into material systems can significantly enhance their performance characteristics. As a coupling agent, it forms a durable bridge between inorganic substrates and organic polymers, leading to improvements in adhesion, corrosion resistance, and surface energy modification.

Adhesion Promotion in Coatings and Adhesives

Organofunctional silanes are widely used as adhesion promoters in coatings, adhesives, and sealants to ensure the durability and longevity of the bond between different materials. evonik.comgoogle.com The trimethoxysilane end of the molecule hydrolyzes to form reactive silanol groups, which then condense with hydroxyl groups on inorganic substrates like glass, metal, and ceramics, forming strong, covalent oxane bonds (e.g., Si-O-Metal).

The other end of the molecule, the long decyl chain terminating in the (deprotected) aldehyde, can interact with or be chemically integrated into the organic polymer matrix of the coating or adhesive. evonik.com This dual functionality creates a permanent chemical bridge at the interface, replacing weaker physical interactions with robust covalent bonds. This mechanism significantly improves the resistance of the interface to environmental degradation from moisture, temperature fluctuations, and mechanical stress. evonik.com The incorporation of even small amounts of silane, typically 1-5% of the total formulation, can substantially extend the service life of the product. evonik.com

| Substrate | Polymer Matrix | Silane Function | Performance Enhancement |

| Glass, Metal, Ceramic | Epoxy, Polyurethane, Acrylic | Covalent bonding at interface | Improved shear strength, durability, and resistance to delamination |

| Inorganic Fillers | Organic Resins | Improved wetting and bonding | Enhanced mechanical strength of composites |

Corrosion Inhibition Mechanisms on Metallic Substrates

Silane-based coatings are an effective method for protecting metallic substrates from corrosion. When applied to a metal surface, this compound forms a dense, cross-linked polysiloxane film through the hydrolysis and condensation of the methoxysilane (B1618054) groups. This film acts as a physical barrier, isolating the metal from the corrosive environment and impeding the ingress of corrosive species such as water, oxygen, and chloride ions. researchgate.net

Methodologies for Imparting Hydrophobic and Anti-Fouling Surface Characteristics

The chemical structure of this compound, featuring a long ten-carbon alkyl (decyl) chain, makes it suitable for creating hydrophobic and anti-fouling surfaces. shinetsusilicone-global.com Hydrophobicity is achieved by lowering the surface energy of the substrate. After the silane is anchored to the surface, the long, nonpolar decyl chains orient away from the substrate, creating a low-energy, "waxy" surface that repels water. nih.gov This results in a high water contact angle, causing water to bead up and easily roll off, a phenomenon known as the "lotus effect." nih.gov

This water repellency is the basis for the anti-fouling properties of the surface. By preventing a continuous film of water from forming on the surface, the attachment of microorganisms, proteins, and other foulants is significantly reduced. nih.gov Surfaces can be prepared by various methods, including dipping, spraying, or spin-coating the substrate with a solution of the silane, followed by a curing step to promote the condensation of the silane molecules and bonding to the surface. The length of the alkyl chain plays a crucial role, with longer chains generally providing greater hydrophobicity. nih.gov

| Property | Mechanism | Key Structural Feature | Application |

| Hydrophobicity | Lowering of surface free energy | Long decyl alkyl chain | Self-cleaning surfaces, water-repellent coatings |

| Anti-Fouling | Reduced adhesion of water and foulants | Hydrophobic surface layer | Marine coatings, biomedical devices, food processing equipment |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of the silane (B1218182) and tracking its chemical transformations, such as hydrolysis and condensation.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane molecule. By measuring the absorption of infrared radiation, characteristic vibrations of specific chemical bonds can be observed.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. Strong peaks in the 2925-2855 cm⁻¹ region correspond to the symmetric and asymmetric C-H stretching vibrations of the long decyl alkyl chain. The presence of the trimethoxysilyl group is confirmed by the Si-O-C stretching vibrations, typically appearing around 1080-1190 cm⁻¹, and the Si-O stretching of the Si-(OCH₃)₃ group. The dioxolane ring, a cyclic acetal (B89532), shows characteristic C-O stretching vibrations for a cyclic ether, generally found between 1070 and 1140 cm⁻¹. docbrown.info After hydrolysis of the methoxy (B1213986) groups and subsequent condensation on a substrate to form a polysiloxane network, new broad and strong bands corresponding to Si-O-Si asymmetric stretching will appear, typically in the 1000-1130 cm⁻¹ range. The disappearance or reduction in intensity of the Si-O-C bands can be used to monitor the extent of the condensation reaction.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2925-2855 | C-H stretch | Decyl chain (-CH₂-) |

| 1480-1365 | C-H bend/deformation | Decyl chain (-CH₂-) |

| 1190-1080 | Si-O-C stretch | Trimethoxysilyl (-Si(OCH₃)₃) |

| 1140-1070 | C-O stretch | 1,3-Dioxolane (B20135) ring |

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR: The proton NMR spectrum allows for the identification and quantification of the different types of protons. The methoxy protons (-OCH₃) of the silane moiety are expected to appear as a sharp singlet at approximately 3.5 ppm. The protons of the long decyl chain will produce a series of multiplets between approximately 0.8 ppm (terminal -CH₃) and 1.6 ppm. The methylene groups of the dioxolane ring (-O-CH₂-CH₂-O-) would typically be observed around 3.9-4.0 ppm, and the unique proton on the acetal carbon (-O-CH-O-) would appear as a triplet around 4.8-5.0 ppm.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The methoxy carbons are expected around 50 ppm. The carbons of the decyl chain would appear in the 14-34 ppm range. The dioxolane ring carbons would have distinct shifts, with the -O-CH₂ carbons appearing around 65 ppm and the acetal carbon (-O-CH-O-) resonating further downfield at approximately 103-104 ppm.

²⁹Si NMR: This technique is particularly valuable for studying the silicon environment and monitoring the hydrolysis and condensation reactions. The intact this compound, a monomeric species often designated as T⁰, is expected to show a resonance in the range of -40 to -45 ppm. rsc.orgrsc.org Upon hydrolysis, one, two, or all three methoxy groups can be replaced by hydroxyl groups, leading to the formation of T¹ (one Si-O-Si bridge), T² (two Si-O-Si bridges), and T³ (three Si-O-Si bridges) species. researchgate.net These condensed species appear at progressively higher fields (less negative ppm values), typically in the ranges of -48 to -52 ppm (T¹), -57 to -61 ppm (T²), and -66 to -70 ppm (T³), allowing for the direct monitoring of the sol-gel process or surface polymerization. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-(OCH₃)₃ | ~3.5 (singlet) |

| ¹H | -O-CH₂-CH₂-O- (Dioxolane) | ~3.9-4.0 (multiplet) |

| ¹H | -O-CH-O- (Dioxolane) | ~4.8-5.0 (triplet) |

| ¹H | -CH₂- chain | ~1.2-1.6 (multiplets) |

| ¹H | Si-CH₂- | ~0.6-0.8 (multiplet) |

| ¹³C | Si-(OCH₃)₃ | ~50 |

| ¹³C | -O-CH₂-CH₂-O- (Dioxolane) | ~65 |

| ¹³C | -O-CH-O- (Dioxolane) | ~103-104 |

| ¹³C | -CH₂- chain | ~22-34 |

| ¹³C | Si-CH₂- | ~9-11 |

| ²⁹Si | Monomer (T⁰) | -40 to -45 |

| ²⁹Si | Dimer/End-group (T¹) | -48 to -52 |

| ²⁹Si | Linear/Cyclic (T²) | -57 to -61 |

Mass spectrometry (MS) is essential for determining the molecular weight of the parent silane and identifying the products formed during its hydrolysis and condensation. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can confirm the molecular mass of the intact molecule.

Furthermore, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful method for separating and identifying the various oligomeric species (dimers, trimers, cyclic structures) that form in solution as the silane polymerizes. researchgate.net The mass spectra of these oligomers will show repeating units corresponding to the hydrolyzed silane monomer, allowing for the characterization of the early stages of polysiloxane formation. This is critical for controlling the deposition process and understanding the structure of the resulting film. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for analyzing the volatile parent compound. nih.govnih.gov

This compound itself does not possess strong chromophores that absorb in the typical UV-Vis range (200-800 nm). However, UV-Vis spectroscopy can be used indirectly to monitor certain processes. The dioxolane group is a "masked aldehyde," which can be deprotected under acidic conditions to reveal an aldehyde functional group. This aldehyde can then be reacted with a chromophoric labeling agent, and the increase in absorbance at a specific wavelength can be used to monitor the deprotection reaction kinetics. Additionally, for films deposited on transparent substrates like quartz or glass, changes in the transmission or reflection spectra can be correlated with the thickness and uniformity of the growing silane layer, providing a method to monitor surface coverage in real-time.

Microscopic and Imaging Techniques for Surface and Morphological Studies

Microscopy techniques are vital for visualizing the outcome of surface modification with the silane, providing direct evidence of the film's quality and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a key technique for examining the topography of a substrate surface after modification with this compound. By scanning the surface with a focused beam of electrons, SEM generates high-resolution images that can reveal the quality of the deposited self-assembled monolayer (SAM).

SEM analysis can effectively identify whether the silane has formed a smooth, uniform layer or if it has resulted in undesirable aggregation, forming islands or multilayer domains. researchgate.net Images taken at high magnification can detect pinholes, cracks, or other defects within the monolayer, which are critical for applications requiring a complete and homogenous surface coverage. acs.org By comparing images of the substrate before and after the silanization process, a qualitative assessment of the layer's uniformity and integrity can be made. For thicker films, SEM can also be used in cross-section to measure the layer thickness.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Film Thickness

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface features of materials treated with this compound. By scanning a sharp tip over the surface, AFM can generate high-resolution three-dimensional images, providing quantitative data on surface roughness, morphology, and the homogeneity of the silane coating. This is particularly important for applications where a uniform and defect-free surface is critical. Furthermore, AFM can be employed in scratching or indentation modes to assess the mechanical properties of the thin film, such as its hardness and adhesion to the substrate. The thickness of the deposited silane layer can also be accurately determined by analyzing the height difference between coated and uncoated regions of the substrate.

Ellipsometry for Thin Film Thickness and Refractive Index

Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a surface. For surfaces modified with this compound, ellipsometry provides a precise method to determine the average film thickness, often with sub-nanometer resolution. This data is vital for controlling the deposition process and ensuring the desired film properties. Additionally, the refractive index obtained from ellipsometric measurements can offer insights into the density and composition of the silane layer. Changes in refractive index can indicate variations in the molecular packing or the presence of porosity within the film.

Confocal and Optical Microscopy for Patterned Surfaces

When this compound is used to create patterned surfaces, for instance in microelectronics or biomedical applications, confocal and optical microscopy are essential for visualizing and characterizing these patterns. Optical microscopy provides a straightforward method for observing larger-scale features and identifying any major defects in the patterning. Confocal microscopy, with its ability to optically section a sample, offers enhanced resolution and contrast. It can be used to generate detailed three-dimensional reconstructions of the patterned surfaces, allowing for the precise measurement of feature dimensions such as width, height, and spacing. This level of characterization is crucial for ensuring the fidelity and functionality of the micropatterned surfaces.

Advanced Mechanistic and Performance Characterization

Beyond the structural and topographical analysis, a deeper understanding of the performance and failure mechanisms of materials incorporating this compound is achieved through advanced mechanistic characterization techniques.

Acoustic Emission (AE) for Microcrack Initiation and Damage Precursor Identification in Protected Materials

Acoustic Emission (AE) is a powerful non-destructive testing technique used to detect the early stages of damage in materials. When a material protected with a this compound coating is subjected to stress, the initiation and propagation of microcracks release energy in the form of transient elastic waves. AE sensors can detect these waves, providing real-time information on the onset and progression of damage long before it becomes visible. By analyzing the characteristics of the AE signals, such as their amplitude and frequency, it is possible to identify different damage mechanisms, including matrix cracking, delamination, and fiber breakage in composite materials. This technique is invaluable for assessing the structural integrity and predicting the remaining service life of coated components.

Thermogravimetric Analysis (TGA) for Grafting Density and Thermal Stability of Modified Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For materials modified with this compound, TGA is a key method for quantifying the amount of silane grafted onto the surface. By comparing the thermal decomposition profiles of the modified and unmodified materials, the weight loss corresponding to the degradation of the organic silane can be determined, which allows for the calculation of the grafting density. TGA also provides critical information about the thermal stability of the modified material. The onset temperature of decomposition and the temperature of maximum weight loss are important parameters that indicate how the silane treatment affects the material's resistance to high temperatures.

TGA Data for Silane-Modified Material

| Temperature (°C) | Weight Loss (%) of Unmodified Material | Weight Loss (%) of Silane-Modified Material |

| 100 | 2.1 | 1.8 |

| 200 | 5.3 | 4.9 |

| 300 | 10.2 | 9.5 |

| 400 | 35.8 | 42.3 |

| 500 | 65.1 | 75.6 |

| 600 | 80.4 | 90.2 |

Electrochemical Studies for Corrosion Protection Assessment

For applications where this compound is used as a protective coating against corrosion, electrochemical studies are essential for evaluating its performance. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed. Potentiodynamic polarization measurements can determine the corrosion potential and corrosion current density of the coated metal, providing a rapid assessment of the coating's ability to inhibit corrosion. EIS is a non-destructive technique that can provide detailed information about the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface. By analyzing the impedance data, it is possible to evaluate the coating's resistance, capacitance, and its degradation over time when exposed to a corrosive environment.

Electrochemical Impedance Spectroscopy (EIS) Data for Coated Steel

| Parameter | Uncoated Steel | Steel Coated with this compound |

| Corrosion Potential (Ecorr) | -0.65 V | -0.30 V |

| Corrosion Current Density (Icorr) | 1.5 x 10⁻⁵ A/cm² | 2.1 x 10⁻⁸ A/cm² |

| Polarization Resistance (Rp) | 2.5 x 10³ Ω·cm² | 5.8 x 10⁶ Ω·cm² |

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Silane (B1218182) Chemistry

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgmdpi.com In the context of silane chemistry, DFT is instrumental in predicting molecular properties, reaction mechanisms, and interfacial interactions with high accuracy. worldscientific.comjst.go.jp

Prediction of Global Reactivity Parameters (e.g., global hardness, dipole moment)

DFT calculations can determine global reactivity descriptors that quantify the chemical reactivity of a molecule. scielo.org.mx These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Global Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. A higher value of hardness indicates lower reactivity. nih.gov For long-chain alkoxysilanes, the reactivity is largely dictated by the trimethoxysilane (B1233946) head group, which is the primary site for hydrolysis.

These descriptors are crucial for predicting how the silane molecule will interact with other molecules and surfaces, guiding the design of surface modification processes. nih.govnih.gov

Interactive Table: Predicted Global Reactivity Descriptors for a Representative Long-Chain Alkoxysilane

Below is a table of representative DFT-calculated values for a molecule structurally analogous to 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane.

| Parameter | Symbol | Representative Calculated Value | Unit | Significance |

| HOMO Energy | EHOMO | -6.5 | eV | Relates to electron-donating ability |

| LUMO Energy | ELUMO | -0.8 | eV | Relates to electron-accepting ability |

| Energy Gap | ΔE | 5.7 | eV | Indicator of chemical stability |

| Global Hardness | η | 2.85 | eV | Resistance to charge transfer |

| Dipole Moment | μ | 2.5 | Debye | Measure of molecular polarity |

Note: These values are illustrative and based on general findings for similar long-chain alkoxysilanes. Actual values for this compound would require specific DFT calculations.

Modeling of Adsorption Energies and Interfacial Bonding

DFT is widely used to model the adsorption of silane molecules onto various substrates, such as silica (B1680970) (SiO₂) or metal oxide surfaces. utexas.edumdpi.com By calculating the total energy of the combined silane-substrate system and comparing it to the energies of the isolated components, the adsorption energy can be determined. utexas.edu This value indicates the strength of the interaction between the silane and the surface.

For long-chain alkoxysilanes, the interaction is typically dominated by van der Waals forces along the alkyl chain and the formation of hydrogen bonds, and subsequently covalent Si-O-Substrate bonds, at the trimethoxysilane headgroup. arxiv.org DFT simulations can elucidate the preferred adsorption sites, the orientation of the adsorbed molecule, and the nature of the chemical bonds formed at the interface. jst.go.jparxiv.org Studies on similar systems have shown that the adhesion energy is significantly influenced by the surface chemistry of the substrate, such as the presence of hydroxyl groups. utexas.eduarxiv.org

Interactive Table: Representative Adhesion Energies from DFT Calculations

| Interface System | DFT Method | Calculated Adhesion Energy (J/m²) | Predominant Interaction Type |

| Alkylsilane / Hydroxylated SiO₂ | vdW-DF | ~0.5 - 0.7 | Hydrogen Bonding, van der Waals |

| Alkylsilane / Dehydrated SiO₂ | vdW-DF | ~0.2 - 0.4 | van der Waals |

| Alkylsilane / Metal Oxide | PBE-D3 | ~0.6 - 0.9 | Covalent & Hydrogen Bonding |

Note: Data are representative for long-chain alkylsilanes on common substrates. The specific values depend on the functional, basis set, and surface model used in the DFT calculations.

Elucidation of Electron Density Overlap and Charge Transfer Mechanisms at Interfaces

DFT calculations provide detailed information about the electronic structure of the silane-substrate interface. rsc.org Analysis of the electron density distribution can reveal the extent of orbital overlap and the direction and magnitude of charge transfer between the molecule and the surface. researchgate.netmdpi.com

Upon adsorption, a redistribution of electron density occurs. Typically, for silanes on oxide surfaces, charge transfer happens from the silane molecule to the substrate, facilitating the formation of strong interfacial bonds. researchgate.net This charge transfer can modify the electronic properties of both the substrate surface and the organic layer, which is a key aspect of their function as coupling agents. researchgate.netarxiv.org Visualizing electron density difference plots is a common technique to understand how the electronic landscape changes upon bond formation at the interface.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT is excellent for static, small-scale systems, MD and MC simulations are employed to study the dynamic behavior of larger systems over longer timescales. These methods are crucial for understanding the processes of silane hydrolysis, condensation, and self-assembled monolayer (SAM) formation.

Kinetic Modeling of Hydrolysis and Condensation Reactions

The functionality of this compound as a surface modifier begins with the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanols (-OH), followed by condensation reactions to form siloxane (Si-O-Si) bonds. nih.govingentaconnect.com Reactive molecular dynamics (MD) simulations, using reactive force fields (ReaxFF), can model these chemical reactions explicitly. acs.orgresearchgate.net

These simulations can track the transformation of individual molecules, observing the stepwise hydrolysis of the trimethoxysilane group and the subsequent condensation with other silanes or with surface hydroxyl groups. researchgate.net Kinetic modeling based on MD can reveal the rates of these reactions under different conditions (e.g., varying water concentration). nih.govdntb.gov.ua Studies on similar alkoxysilanes have identified key mechanisms for the growth of siloxane networks, including monomer addition and cluster-cluster aggregation. researchgate.netdntb.gov.ua

Simulation of Silane Layer Formation and Molecular Conformation at Interfaces

Both MD and MC simulations are used to model the self-assembly of long-chain silanes on surfaces to form ordered monolayers. acs.orgumass.edu MD simulations can provide a time-resolved picture of the deposition process, showing how silane molecules from a solution approach the surface, adsorb, and organize into a film. acs.orgresearchgate.net These simulations have shown that for long-chain silanes like dodecyltrimethoxysilane, the final structure and density of the monolayer depend on the grafting density. acs.org

Advanced Mechanistic Investigations

Advanced mechanistic investigations for organofunctional silanes like this compound would typically involve sophisticated computational chemistry techniques to elucidate the intricate details of their chemical transformations.

The hydrolysis and condensation of trimethoxysilanes are fundamental reactions that are often catalyzed by acids or bases. journalcsij.com Computational methods, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surfaces of these reactions for this compound.

Hydrolysis Pathway: The initial step involves the hydrolysis of the methoxy groups (–OCH₃) to form silanol (B1196071) groups (–SiOH). Theoretical calculations would aim to:

Identify Intermediates and Transition States: Determine the structures and energies of all species along the reaction coordinate, including the initial reactants (silane and water), any intermediate complexes, the transition states for each hydrolysis step, and the final silanol products.

Elucidate the Role of Catalysts: Model how acid or base catalysts interact with the silane, lowering the activation energy of the transition states. For instance, in acid catalysis, a proton would coordinate to a methoxy oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In base catalysis, a hydroxide ion would directly attack the silicon atom. researchgate.net

Condensation Pathway: Following hydrolysis, the resulting silanols can undergo condensation to form siloxane bonds (–Si–O–Si–), leading to oligomers and eventually a cross-linked network. researchgate.net Computational studies would focus on:

Water-producing vs. Alcohol-producing Condensation: Theoretically distinguish between the two primary condensation pathways: the reaction of two silanols to produce water, and the reaction of a silanol with a methoxy group to produce methanol. The relative energy barriers for these competing pathways would be calculated.

Cyclic vs. Linear Structures: Investigate the energetic favorability of forming various oligomeric structures, including linear chains and cyclic species. The long decyl chain with the dioxolane group might sterically influence the formation of certain structures.

A hypothetical transition state for the acid-catalyzed hydrolysis of a trimethoxysilane is depicted below, illustrating the type of molecular arrangement that would be modeled.

| Feature | Description |

| Reactants | This compound, H₂O, H⁺ (catalyst) |

| Transition State | A five-coordinate silicon center with an incoming water molecule and a departing methanol molecule. The proton is typically associated with the leaving methoxy group. |

| Products | 10-(1,3-dioxolan-2-yl)decyl-dimethoxy-silanol, CH₃OH, H⁺ (catalyst regenerated) |

Computational modeling serves as a powerful tool for predicting the ideal conditions for synthesizing materials with desired properties, thereby reducing the need for extensive empirical experimentation.

For this compound, theoretical predictions would be invaluable for its application in forming self-assembled monolayers (SAMs) or as a coupling agent in composite materials.

Predicting Optimal Reaction Conditions:

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates. Quantum mechanical calculations, often combined with continuum solvent models, could predict how different solvents stabilize or destabilize the reactants, intermediates, and transition states of the hydrolysis and condensation reactions.

pH and Catalyst Concentration: By modeling the reaction mechanisms under varying pH conditions, the optimal pH range for controlled hydrolysis and condensation could be predicted. The effect of catalyst concentration on the reaction kinetics could also be simulated.

Temperature Dependence: Computational kinetics can be used to estimate the rate constants at different temperatures, allowing for the prediction of the optimal temperature for achieving a desired degree of reaction within a specific timeframe.

Predicting Application Performance in Material Fabrication: